O-Desmethyl Venlafaxine Cyclic Impurity

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O-Desmethyl Venlafaxine Cyclic Impurity is a chemical compound that is a cyclic impurity of O-Desmethylvenlafaxine. It is related to Venlafaxine, an antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor class. This compound is often used in the impurity profiling of Venlafaxine during its commercial production .

Métodos De Preparación

The synthesis of O-Desmethyl Venlafaxine Cyclic Impurity involves several steps. One of the methods includes the protection of the phenolic hydroxyl group, followed by cyclohexanone condensation, deprotection, cyano reduction, dimethylation, and finally, the formation of the succinic acid salt. The starting material for this synthesis is p-hydroxybenzene acetonitrile . The industrial production methods are optimized to ensure high yield and purity, with careful control of reaction conditions to minimize impurities and by-products .

Análisis De Reacciones Químicas

O-Desmethyl Venlafaxine Cyclic Impurity undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Aplicaciones Científicas De Investigación

O-Desmethyl Venlafaxine Cyclic Impurity is primarily used in the pharmaceutical industry for impurity profiling of Venlafaxine. It is also used in the development and validation of analytical methods for quality control and regulatory compliance. Additionally, this compound is utilized in scientific research to study the pharmacokinetics and metabolism of Venlafaxine and its related compounds .

Mecanismo De Acción

The mechanism of action of O-Desmethyl Venlafaxine Cyclic Impurity is related to its parent compound, Venlafaxine. Venlafaxine and its metabolites, including O-Desmethylvenlafaxine, are potent inhibitors of neuronal serotonin and norepinephrine reuptake, and weak inhibitors of dopamine reuptake. This action increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and alleviating symptoms of depression .

Comparación Con Compuestos Similares

O-Desmethyl Venlafaxine Cyclic Impurity is unique due to its cyclic structure, which distinguishes it from other impurities of Venlafaxine. Similar compounds include:

O-Desmethylvenlafaxine: The major active metabolite of Venlafaxine.

Venlafaxine N-Dimer: Another impurity related to Venlafaxine.

Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine: A related impurity with a different structural modification

These compounds share similarities in their chemical structure and pharmacological activity but differ in their specific molecular modifications and impurity profiles.

Actividad Biológica

O-Desmethyl Venlafaxine Cyclic Impurity (ODV-CI) is a significant compound derived from venlafaxine, an antidepressant primarily used to treat major depressive disorder and anxiety disorders. This article explores the biological activity of ODV-CI, focusing on its pharmacological properties, metabolic pathways, and implications for therapeutic use.

Chemical Structure and Properties

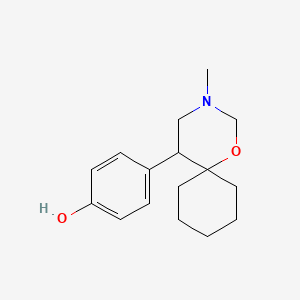

ODV-CI is chemically characterized as 4-(3-Methyl-1-oxa-3-azaspiro[5.5]undecan-5-yl)phenol, with a molecular formula of C16H23NO2 and a molecular weight of 261.4 g/mol. Its structure contributes to its biological activity and pharmacokinetics, playing a crucial role in its interaction with neurotransmitter systems.

Inhibition of Neurotransmitter Reuptake

ODV-CI is recognized for its ability to inhibit the reuptake of norepinephrine and serotonin, similar to its parent compound, venlafaxine. This mechanism is critical for enhancing mood and alleviating symptoms of depression:

- Serotonin Reuptake Inhibition : ODV-CI exhibits potent activity in blocking serotonin transporters (SERT), which increases serotonin levels in the synaptic cleft.

- Norepinephrine Reuptake Inhibition : It also inhibits norepinephrine transporters (NET), contributing to its antidepressant effects.

These actions are supported by studies indicating that both venlafaxine and ODV-CI have comparable efficacy in modulating neurotransmitter levels, thereby influencing mood regulation and anxiety responses .

Pharmacokinetics

The pharmacokinetic profile of ODV-CI reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : ODV-CI demonstrates considerable gastrointestinal absorption. Its bioavailability is influenced by solubility characteristics, which can affect therapeutic outcomes.

- Metabolism : The compound undergoes metabolic transformations primarily via cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19. Genetic polymorphisms in these enzymes can lead to variability in drug metabolism among individuals .

Case Study: Clinical Implications

A clinical study involving healthy volunteers assessed the pharmacokinetics of venlafaxine and its active metabolite ODV. The results indicated that ODV has a longer elimination half-life (approximately 10 hours) compared to venlafaxine (3 to 4 hours). This prolonged activity may enhance the therapeutic window for managing depressive symptoms .

Comparative Biological Activity

To better understand the biological activity of ODV-CI compared to other related compounds, the following table summarizes key characteristics:

| Compound | SERT Inhibition | NET Inhibition | Half-Life (Hours) | Bioavailability (%) |

|---|---|---|---|---|

| Venlafaxine | High | High | 3 - 4 | ~45 |

| O-Desmethyl Venlafaxine | High | High | 10 | Variable |

| O-Demethyl Venlafaxine Cyclic Impurity | Moderate | Moderate | Not well defined | Not well defined |

Safety Profile and Side Effects

While ODV-CI shares similar pharmacological properties with venlafaxine, it also presents a unique safety profile. Studies indicate that formulations containing ODV-CI may exhibit reduced incidence of gastrointestinal side effects compared to standard venlafaxine treatments. This improvement is attributed to altered solubility and absorption characteristics of the cyclic impurity .

Propiedades

IUPAC Name |

4-(3-methyl-1-oxa-3-azaspiro[5.5]undecan-5-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-17-11-15(13-5-7-14(18)8-6-13)16(19-12-17)9-3-2-4-10-16/h5-8,15,18H,2-4,9-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFIYOVTHWDOQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2(CCCCC2)OC1)C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.